
Ethyl Biscoumacetate-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Biscoumacetate-d8 is a deuterated derivative of Ethyl Biscoumacetate, a coumarin-based anticoagulant drug. This compound is labeled with deuterium, making it a stable isotope-labeled compound used in various scientific research applications. Ethyl Biscoumacetate itself is known for its anticoagulant properties, similar to those of Warfarin .
Chemical Reactions Analysis
Ethyl Biscoumacetate-d8, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the coumarin moiety. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl Biscoumacetate-d8 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new anticoagulant drugs and in quality control processes
Mechanism of Action
Ethyl Biscoumacetate-d8 exerts its anticoagulant effect by inhibiting the synthesis of Vitamin K-dependent clotting factors. This mechanism is similar to that of Warfarin, where the compound interferes with the Vitamin K epoxide reductase complex, preventing the regeneration of active Vitamin K necessary for the carboxylation of clotting factors .
Comparison with Similar Compounds
Ethyl Biscoumacetate-d8 is unique due to its deuterium labeling, which provides advantages in tracing and studying biochemical pathways. Similar compounds include:
Ethyl Biscoumacetate: The non-deuterated version with similar anticoagulant properties.
Warfarin: Another coumarin-based anticoagulant with a well-known mechanism of action.
Acenocoumarol: A Vitamin K antagonist used as an anticoagulant.
This compound stands out due to its application in research involving stable isotope labeling, providing more precise and accurate data in various scientific studies.
Properties
Molecular Formula |
C22H16O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
JCLHQFUTFHUXNN-UWAUJQNOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(C3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)C(=O)OCC)O)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



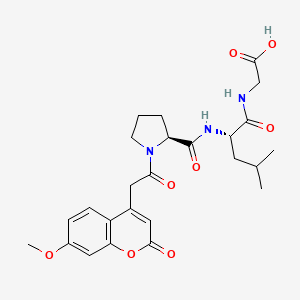
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
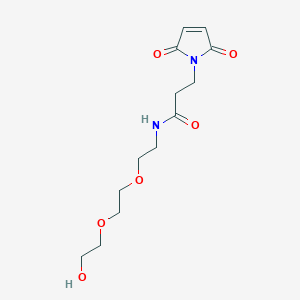
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
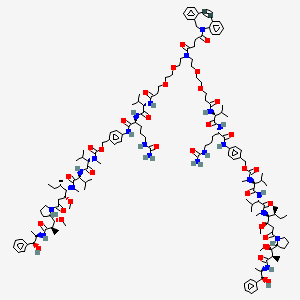
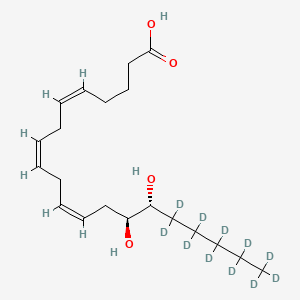
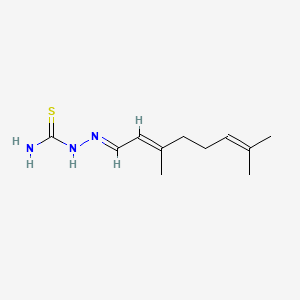
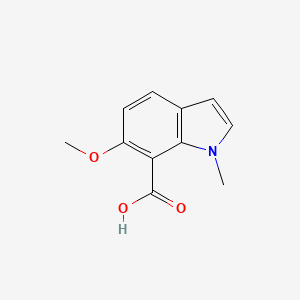


![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)

